17-(Allylamino-d5) Geldanamycin

Description

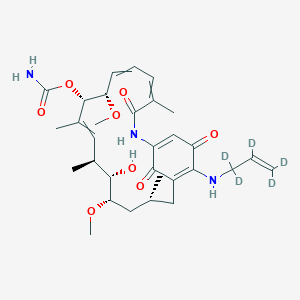

Structure

3D Structure

Properties

Molecular Formula |

C₃₁H₃₈D₅N₃O₈ |

|---|---|

Molecular Weight |

590.72 |

Synonyms |

17-Demethoxy-17-(2-propenylamino-d5)geldanamycin; 17-(Allylamino-d5)-17-demethoxygeldanamycin; 17-(Allylamino-d5)-17-desmethylgeldanamycin; 17-Demethoxy-17-(allylamino-d5)geldanamycin; 17AAG-d5; CP 127374-d5; KOS 953-d5; NSC 330507-d5; Tanespimycin-d |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight difference between 17-AAG and 17-(Allylamino-d5) Geldanamycin

An In-depth Technical Guide to the Molecular Weight Difference and Application of 17-AAG vs. 17-(Allylamino-d5) Geldanamycin

Abstract

This technical guide provides a detailed examination of the molecular weight difference between 17-AAG (Tanespimycin) and its deuterated isotopologue, 17-(Allylamino-d5) Geldanamycin. We will dissect the fundamental principles of isotopic labeling that give rise to this mass difference and explore the profound impact of this substitution on its application, particularly as an internal standard in quantitative mass spectrometry. This document is intended for researchers, chemists, and drug development professionals who utilize these compounds in bioanalytical and pharmacokinetic studies.

Introduction to 17-AAG (Tanespimycin)

17-AAG, or Tanespimycin, is a semi-synthetic derivative of the ansamycin antibiotic Geldanamycin.[1][2] It functions as a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1][3] Many of these client proteins are oncoproteins, such as HER2, Akt, and Raf-1. By inhibiting Hsp90, 17-AAG promotes the degradation of these proteins, leading to cell cycle arrest and apoptosis, which has made it a subject of extensive research in cancer therapy.[4][5] Accurate quantification of 17-AAG in biological matrices is therefore critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Core Molecular Attributes and the Mass Differential

The key distinction between 17-AAG and 17-(Allylamino-d5) Geldanamycin lies in their isotopic composition, which directly translates to a difference in molecular weight.

Defining the Compounds

-

17-AAG (Tanespimycin): The unlabeled, parent compound. Its full chemical name is 17-(Allylamino)-17-demethoxygeldanamycin.[6]

-

17-(Allylamino-d5) Geldanamycin: The stable isotope-labeled (SIL) analogue of 17-AAG. The "-d5" designation signifies that five specific hydrogen atoms have been replaced with deuterium atoms.[7]

Quantitative Data Summary

The molecular properties of these two compounds are summarized below. The difference in formula weight is the cornerstone of the deuterated analogue's utility in analytical chemistry.

| Property | 17-AAG (Tanespimycin) | 17-(Allylamino-d5) Geldanamycin |

| Molecular Formula | C₃₁H₄₃N₃O₈[1][4][6][8] | C₃₁H₃₈D₅N₃O₈[7] |

| Molecular Weight | 585.69 g/mol [9] | 590.72 g/mol [7] |

| CAS Number | 75747-14-7[1][4][5] | 75747-14-7 (unlabeled)[7] |

| Mass Difference | - | +5.03 Da |

The Scientific Basis for the Mass Difference: Isotopic Labeling

The observed mass difference of ~5 Da is not arbitrary; it is a direct consequence of substituting five protium (¹H) atoms with five deuterium (²H or D) atoms.

-

Protium (¹H): The most common isotope of hydrogen, containing one proton and zero neutrons. Its atomic mass is ~1.0078 Da.

-

Deuterium (²H or D): A stable isotope of hydrogen, containing one proton and one neutron. Its atomic mass is ~2.0141 Da.

The mass increase arises from the additional neutron in each of the five deuterium atoms. The labeling occurs specifically on the allylamino group at the C17 position, where the five hydrogen atoms of the allyl moiety (-CH₂-CH=CH₂) are replaced.

This precise substitution is visualized in the diagram below.

Caption: Isotopic substitution on the allylamino group.

The Causality Behind Experimental Choice: Why Use a Deuterated Standard?

The synthesis of a deuterated analogue is a deliberate and critical step for enabling high-fidelity quantitative analysis. In fields like drug metabolism and pharmacokinetics (DMPK), the "gold standard" for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The accuracy of this technique hinges on the use of an appropriate internal standard (IS).

The Role of an Internal Standard

An IS is a compound of known concentration added to every sample, calibrator, and quality control standard. Its purpose is to correct for analyte loss during sample processing and for variations in instrument response (e.g., ion suppression or enhancement in the mass spectrometer).[10][11]

Why Deuterated Standards are the Authoritative Choice

A deuterated standard is considered the ideal IS for several reasons:

-

Near-Identical Physicochemical Properties: Because deuterium is chemically almost identical to hydrogen, 17-(Allylamino-d5) Geldanamycin has the same solubility, extraction recovery, and chromatographic retention time as 17-AAG.[11][12] It co-elutes with the analyte, ensuring it experiences the exact same matrix effects and processing variations.[10]

-

Distinguishable by Mass: Despite its chemical similarity, the mass difference of +5 Da allows the mass spectrometer to easily differentiate the deuterated IS from the unlabeled analyte.[13]

-

Stable, Non-Exchangeable Labeling: The deuterium atoms are placed on carbon atoms within the allyl group. This C-D bond is stable and will not exchange with protons from the solvent (like water or methanol) under typical analytical conditions, a critical requirement for a reliable standard.[14]

Experimental Protocol: Quantifying 17-AAG in Plasma using LC-MS/MS

This section provides a self-validating protocol for the quantification of 17-AAG in human plasma, employing 17-(Allylamino-d5) Geldanamycin as the internal standard. This workflow ensures accuracy and reproducibility, as recommended by regulatory agencies.[10]

Caption: Bioanalytical workflow for 17-AAG quantification.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 17-AAG (1 mg/mL) in DMSO.

-

Perform serial dilutions in a 50:50 acetonitrile:water mixture to create a series of working solutions.

-

Spike blank human plasma with these working solutions to create calibration standards ranging from 1 to 1000 ng/mL.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (17-(Allylamino-d5) Geldanamycin at 500 ng/mL).

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Extraction and Reconstitution:

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient from 10% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

17-AAG: Q1: 586.3 m/z → Q3: 514.3 m/z

-

17-(Allylamino-d5) Geldanamycin (IS): Q1: 591.3 m/z → Q3: 519.3 m/z

-

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the 17-AAG and the d5-IS MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

-

Use the resulting linear regression equation to determine the concentration of 17-AAG in the unknown samples.

-

Conclusion

The molecular weight difference between 17-AAG and its d5-labeled analogue is a precisely engineered feature that leverages the fundamental physics of atomic isotopes. This mass shift of approximately 5 Da, resulting from the substitution of five hydrogen atoms with deuterium on the allylamino group, is the key to its function as a superior internal standard. Its application in LC-MS/MS-based bioanalysis allows for the correction of experimental variability, thereby providing the accuracy and precision required for robust drug development and clinical research. Understanding this principle is essential for any scientist working on the quantification of 17-AAG or other small molecule therapeutics.

References

-

Sigma-Aldrich. (n.d.). 17-(Allylamino)-17-demethoxygeldanamycin. Retrieved from sigmaaldrich.com

-

PubChem. (2026). Tanespimycin. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[6]

-

Cell Signaling Technology. (n.d.). 17-AAG #8132. Retrieved from cellgsignal.com[1]

-

Chemical-Suppliers. (n.d.). 17-(Allylamino-d5) Geldanamycin. Retrieved from chemical-suppliers.com[15]

-

Cayman Chemical. (n.d.). 17-AAG (CAS 75747-14-7). Retrieved from caymanchem.com[4]

-

Wikipedia. (n.d.). Tanespimycin. Retrieved from en.wikipedia.org[2]

-

ResearchGate. (n.d.). The chemical structures of 17-allylamino-17demethoxygeldanamycin (17-AAG), 17-amino-geldanamycin (17-AG) and geldanamycin (GA). Retrieved from researchgate.net[3]

-

Thermo Fisher Scientific. (n.d.). 17-(Allylamino)-17-demethoxygeldanamycin, 99%. Retrieved from thermofisher.com[8]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from en.wikipedia.org[16]

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from resolvemass.com[12]

-

Santa Cruz Biotechnology, Inc. (n.d.). 17-(Allylamino-d5) Geldanamycin. Retrieved from scbt.com[7]

-

BenchChem. (2025). Application of Deuterated Standards in Pharmacokinetic Studies: Notes and Protocols. Retrieved from benchchem.com[10]

-

R&D Systems. (n.d.). 17-AAG | HSP90 Inhibitors: Tocris Bioscience. Retrieved from rndsystems.com[5]

-

MedChemExpress. (n.d.). Tanespimycin (17-AAG). Retrieved from medchemexpress.com[9]

-

SV ChemBioTech. (n.d.). Deuterium Labelled Drug Standards | Pharmaceutical R&D. Retrieved from svchembio.com[11]

-

Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Retrieved from spectroinlets.com[13]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from acanthusresearch.ca[14]

Sources

- 1. 17-AAG | Cell Signaling Technology [cellsignal.com]

- 2. Tanespimycin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 17-(Allylamino)-17-Demethoxygeldanamycin, 99 %, Thermo Scientific Chemicals 200 mg | Buy Online [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. 17-(Allylamino-d5) Geldanamycin | CAS 75747-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

Physical Properties and Analytical Applications of Deuterated 17-AAG Analogs: A Comprehensive Technical Guide

Executive Summary

17-Allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) is a first-in-class ansamycin derivative that selectively inhibits Heat Shock Protein 90 (Hsp90). While its clinical utility has been extensively studied, the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of 17-AAG and its interconverting hydroquinone prodrug (IPI-504/Retaspimycin) present profound analytical challenges due to ex vivo instability and poor aqueous solubility.

This technical whitepaper explores the physical properties of deuterated 17-AAG analogs (specifically 17-AAG-d5). Rather than serving as standalone therapeutics, these isotopically labeled analogs are critical structural surrogates. By leveraging their near-identical physicochemical properties and distinct mass-to-charge (

Pharmacological Context and Mechanism of Action

Hsp90 is a ubiquitous molecular chaperone responsible for the conformational maturation of various oncogenic "client" proteins, including Akt, HER2, and HIF-1α. 17-AAG exerts its antineoplastic effect by competitively binding to the N-terminal ATP-binding pocket of Hsp90.

Causality of Degradation: The displacement of ATP by 17-AAG arrests the chaperone cycle. Without ATP hydrolysis, the Hsp90-client complex cannot achieve its mature closed conformation. This structural destabilization flags the client proteins for ubiquitination, leading to rapid proteasomal degradation and subsequent tumor cell apoptosis[2].

Fig 1. Hsp90 chaperone cycle and mechanism of client protein degradation via 17-AAG inhibition.

Physical and Chemical Properties

The clinical development of 17-AAG has historically been hampered by its poor physicochemical profile, notably its extreme lipophilicity and low aqueous solubility (~0.1 mg/mL at neutral pH)[3].

Deuteration—the strategic replacement of protium (

Table 1: Comparative Physicochemical Properties

| Property | Native 17-AAG (Tanespimycin) | Deuterated 17-AAG (17-AAG-d5) |

| Chemical Formula | ||

| Molecular Weight | 585.69 g/mol | 590.72 g/mol |

| Exact Mass[M-H]⁻ | 584.5 Da | 589.5 Da |

| Aqueous Solubility | ~0.1 mg/mL (Neutral pH) | ~0.1 mg/mL (Neutral pH) |

| Lipophilicity (LogP) | ~2.5 – 3.0 | ~2.5 – 3.0 |

| Hsp90 Dissociation ( | 8 min (37°C) / 28 hrs (4°C) | Identical to native |

Data synthesized from established pharmacokinetic profiling parameters[4].

Self-Validating LC-MS/MS Methodology

Quantifying 17-AAG and its highly soluble hydroquinone derivative (IPI-504) requires an extraction protocol that prevents the ex vivo interconversion of these species. IPI-504 readily oxidizes back to 17-AAG in the presence of air, which would artificially skew PK data[1].

To build a self-validating system , researchers must spike the biological matrix with deuterated 17-AAG-d5. Because the deuterated analog undergoes the exact same extraction losses and ionization efficiencies as the target analyte, the ratio of their mass spectrometry peak areas provides absolute, error-corrected quantification.

Step-by-Step Extraction and Quantification Protocol

-

Sample Collection & Thermal Quenching:

-

Action: Harvest tumor tissue or plasma and immediately snap-freeze in liquid nitrogen.

-

Causality: The dissociation of 17-AAG from Hsp90 exhibits Arrhenius-type temperature dependence. Dropping the temperature to 4°C or below extends the dissociation half-life from 8 minutes to over 28 hours, locking the drug in its in vivo binding state[4].

-

-

Matrix Homogenization (Anti-Oxidation Buffer):

-

Action: Homogenize samples in an ice-cold, nitrogen-sparged 1:1 solution of Methanol and 150 mM Citrate buffer (pH 3.0), containing 0.2% (w/v) EDTA and 0.2% (w/v) ascorbate.

-

Causality: Nitrogen sparging purges dissolved oxygen. Ascorbate acts as a sacrificial antioxidant, while EDTA chelates trace metals that catalyze hydroquinone oxidation. The acidic pH (3.0) protonates the aniline nitrogen of the drug, withdrawing electron density from the aromatic ring and drastically reducing the oxidative potential of IPI-504.

-

-

Internal Standard Spiking:

-

Action: Dilute the supernatant 1:1 with 75 mM citrate buffer (pH 3.0) containing 25 ng/mL of deuterated 17-AAG-d5 .

-

Causality: Introducing the deuterated standard post-homogenization but pre-precipitation ensures that any subsequent matrix effects during ionization are mathematically normalized.

-

-

Protein Precipitation:

-

Action: Centrifuge the homogenate at 18,000 × g for 5 minutes at 4°C. Collect the supernatant for injection.

-

-

LC-MS/MS MRM Analysis:

-

Action: Elute compounds from a C18 analytical column using a 5-minute gradient (0–100% acetonitrile in H₂O, 0.1% formic acid). Detect using Multiple Reaction Monitoring (MRM) in negative electrospray ionization mode.

-

Fig 2. Self-validating LC-MS/MS extraction workflow utilizing deuterated 17-AAG internal standard.

Table 2: MRM Transitions for LC-MS/MS (Negative Mode)

| Compound | Precursor Ion ( | Product Ion ( | Purpose in Assay |

| 17-AAG | 584.5 | 541.3 | Active Parent Drug |

| IPI-504 | 586.5 | 543.3 | Hydroquinone Prodrug |

| 17-AG | 544.5 | 501.3 | Primary Metabolite |

| 17-AAG-d5 | 589.5 | 546.3 | Internal Standard (IS) |

The +5 Da shift in the precursor ion of 17-AAG-d5 allows the mass spectrometer to isolate the internal standard from the native drug without chromatographic separation[1].

Conclusion

The physical properties of deuterated 17-AAG analogs make them indispensable tools in the bioanalytical evaluation of Hsp90 inhibitors. Because 17-AAG and its hydroquinone derivatives are highly sensitive to temperature, pH, and oxidative stress, standard analytical methods often fail to capture their true in vivo concentrations. By employing a tightly controlled, nitrogen-sparged extraction protocol coupled with 17-AAG-d5 as a self-validating internal standard, researchers can confidently map the pharmacokinetic landscape of these complex antineoplastic agents.

References

-

Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 Proceedings of the National Academy of Sciences (PNAS)[Link]

-

Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo Journal of Biological Chemistry (via NIH PMC)[Link]

- Micelle encapsulation of therapeutic agents (WO2011038278A2)

-

17-allyamino-17-demethoxygeldanamycin treatment results in a magnetic resonance spectroscopy-detectable elevation in choline-containing metabolites Breast Cancer Research (via NIH PMC)[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. 17-allyamino-17-demethoxygeldanamycin treatment results in a magnetic resonance spectroscopy-detectable elevation in choline-containing metabolites associated with increased expression of choline transporter SLC44A1 and phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011038278A2 - Micelle encapsulation of therapeutic agents - Google Patents [patents.google.com]

- 4. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

17-(Allylamino-d5) Geldanamycin: A Guide to Mechanism, Application, and Experimental Protocol

A Technical Guide for Researchers

Abstract

This guide provides an in-depth technical overview of 17-(Allylamino-d5) Geldanamycin, a deuterated analog of the potent Heat Shock Protein 90 (HSP90) inhibitor, 17-AAG. We will explore its fundamental mechanism of action, the scientific rationale for its deuteration, its primary applications in biomedical research, and detailed, field-tested protocols for its use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound for investigating cellular signaling pathways, particularly in the context of oncology and neurodegenerative disease.

Introduction: From Geldanamycin to a Deuterated Research Tool

Geldanamycin is a natural product belonging to the ansamycin class of antibiotics. While initially studied for its antibiotic properties, its potent anticancer activity quickly became the focus of research. This activity stems from its ability to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous proteins involved in cell growth, survival, and signaling.[1][2] However, geldanamycin itself exhibited significant hepatotoxicity, limiting its clinical potential.[3][4]

This led to the development of semi-synthetic derivatives with improved toxicity profiles, most notably 17-allylamino-17-demethoxygeldanamycin (17-AAG or Tanespimycin).[2][3] 17-AAG retains the core HSP90 inhibitory mechanism but is less toxic, and it became the first HSP90 inhibitor to enter clinical trials.[2][4][5]

The compound at the heart of this guide, 17-(Allylamino-d5) Geldanamycin , is a specialized version of 17-AAG. The "-d5" designation signifies that five hydrogen atoms on the allylamino group have been replaced with deuterium, a stable, heavy isotope of hydrogen.[6][]

The Rationale for Deuteration (The Kinetic Isotope Effect): The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond.[] For many drugs, metabolic breakdown is initiated by enzymes (like cytochrome P450s) that catalyze the cleavage of C-H bonds. Because the C-D bond is harder to break, this substitution can significantly slow down the rate of drug metabolism.[] This phenomenon, known as the Kinetic Isotope Effect (KIE) , offers several advantages in a research context:

-

Metabolic Stability: The compound is less susceptible to enzymatic degradation, leading to a longer half-life in vitro and in vivo.[6][8]

-

Pharmacokinetic Studies: It serves as an invaluable tool for studying the metabolic pathways of the non-deuterated parent drug, 17-AAG.[8]

-

Internal Standards: Deuterated compounds are widely used as internal standards in quantitative bioanalysis, particularly in mass spectrometry, to ensure analytical accuracy.[8][9]

Therefore, 17-(Allylamino-d5) Geldanamycin is not just an HSP90 inhibitor; it is a precision tool designed for enhanced stability and analytical applications in research.

The Core Mechanism: Inhibition of the HSP90 Chaperone Cycle

HSP90 is a ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular homeostasis. In cancer cells, which are under constant stress from rapid proliferation and accumulation of mutated proteins, the demand for HSP90 function is dramatically increased.[10][11] HSP90 ensures the proper folding, stability, and function of a wide array of "client proteins," many of which are key drivers of oncogenesis.[10][12][13]

17-AAG and its deuterated analog function by competitively binding to the N-terminal ATP-binding pocket of HSP90.[2][14] This binding event blocks the hydrolysis of ATP, which is essential for the chaperone's conformational cycle.[15] The stalled HSP90-client protein complex is recognized by the cell's quality control machinery, leading to the ubiquitination and subsequent degradation of the client protein by the proteasome.[14]

A critical self-validating feature of HSP90 inhibition is the induction of a cellular stress response. The inhibition of HSP90 leads to the dissociation and activation of Heat Shock Factor 1 (HSF-1), a transcription factor that upregulates the expression of other heat shock proteins, most notably HSP70.[10][15] Therefore, a successful experiment will show both the degradation of HSP90 client proteins and a corresponding increase in HSP70 levels.[14]

Caption: Mechanism of 17-(Allylamino-d5) Geldanamycin action.

Key Research Applications

The ability of 17-AAG-d5 to simultaneously disrupt multiple signaling pathways makes it a powerful tool, primarily in oncology research.

Oncology Research

Cancer cells are often described as being "addicted" to certain signaling pathways driven by oncoproteins. Many of these oncoproteins are HSP90 clients.[10][11] By inhibiting HSP90, researchers can effectively "shut down" these pathways.

Key Oncogenic Client Proteins & Pathways Targeted:

-

Intracellular Kinases: PI3K/Akt, Raf-1, MEK, ERK[10][17][18][19]

-

Transcription Factors: Mutant p53, HIF-1α[12]

A prime example is the PI3K/Akt/mTOR pathway , which is central to cell growth, proliferation, and survival and is frequently hyperactivated in cancer. Akt is a critical HSP90 client protein.[18][19] Inhibition by 17-AAG-d5 leads to Akt degradation, effectively blocking this pro-survival signaling cascade.[17][18][19]

Caption: General experimental workflow for studying 17-AAG-d5 effects.

Protocol: In Vitro Cell Viability Assay (e.g., MTT/XTT/CCK-8)

This protocol determines the concentration of 17-AAG-d5 required to inhibit cell proliferation or induce cytotoxicity (IC50).

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

17-(Allylamino-d5) Geldanamycin stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell viability reagent (e.g., MTT, XTT, or CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of 17-AAG-d5 in complete medium. A typical final concentration range might be 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 17-AAG-d5 or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Reagent Addition: Add 10 µL of the viability reagent (e.g., CCK-8) to each well. Incubate for 1-4 hours, following the manufacturer's instructions.

-

Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol: Western Blot for Client Protein Degradation

This protocol validates the mechanism of action by measuring changes in protein levels.

Materials:

-

6-well cell culture plates

-

17-(Allylamino-d5) Geldanamycin and DMSO

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-HER2, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with 17-AAG-d5 (e.g., at its IC50 and 5x IC50 concentration) and a vehicle control for a set time (e.g., 24 hours).

-

Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. [20][21]3. Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. [22]4. Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. [22]5. SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane. [21][23]Confirm transfer with Ponceau S staining. [24]6. Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. [22]7. Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [22][24]8. Detection: Wash the membrane again (3x for 10 minutes with TBST). Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Analysis: The expected result is a decrease in the band intensity for client proteins (Akt, HER2, etc.) and an increase for HSP70 in the drug-treated lanes compared to the vehicle control. The loading control (β-actin) should remain constant across all lanes. [22]

Data Interpretation & Key Parameters

| Parameter | Description | Expected Outcome with 17-AAG-d5 |

| IC50 Value | The concentration of the drug that inhibits a biological process (like cell growth) by 50%. | Varies by cell line. Potent inhibitors like 17-AAG often have IC50 values in the low nanomolar to micromolar range. [3] |

| Client Proteins | HSP90-dependent proteins, often kinases or transcription factors. | Decreased protein levels (e.g., Akt, c-Raf, HER2, CDK4). Validates target engagement. [4][10][14] |

| HSP70 Induction | A compensatory stress response triggered by HSP90 inhibition. | Increased protein levels. Serves as a key pharmacodynamic biomarker of HSP90 inhibition. [14][25] |

| Loading Control | A highly abundant housekeeping protein used to ensure equal protein loading. | No change in protein levels (e.g., β-actin, GAPDH, Tubulin). Validates the experimental procedure. |

| Apoptosis Markers | Proteins involved in programmed cell death. | Increased levels of cleaved Caspase-3 and cleaved PARP may be observed, indicating apoptosis. [19][26] |

Conclusion and Future Perspectives

17-(Allylamino-d5) Geldanamycin is a sophisticated research tool that extends the utility of its parent compound, 17-AAG. Its primary function as a potent HSP90 inhibitor allows for the targeted disruption of multiple oncogenic signaling pathways simultaneously, making it an indispensable compound for cancer biology research. The strategic incorporation of deuterium enhances its metabolic stability, providing cleaner pharmacokinetic profiles and making it an ideal standard for analytical studies. As research continues to unravel the complexities of the cellular chaperone network, this compound and its analogs will remain vital for dissecting signaling pathways, validating therapeutic targets, and developing the next generation of combination therapies.

References

- Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. (2025). MDPI.

- Protocol for HSP90 alpha Antibody (Cat. No. 380 003) Western Blot (WB) AP Detection. Synaptic Systems.

-

Hong, H., et al. (2020). The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice. Drug Des Devel Ther. Retrieved from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

- Identification and characterisation of a novel heat shock protein 90 inhibitor ONO4140. ScienceDirect.

-

Mishra, P., et al. (2022). Role of HSP90 in Cancer. Cancers (Basel). Retrieved from [Link]

-

Bisht, K. S., et al. (2003). Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity. Cancer Research. Retrieved from [Link]

- Clinical Development of 17-Allylamino, 17-Demethoxygeldanamycin. Request PDF.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025). BOC Sciences.

-

Niikura, Y., et al. (2006). 17-AAG, an Hsp90 inhibitor, causes kinetochore defects: a novel mechanism by which 17-AAG inhibits cell proliferation. Cancer Research. Retrieved from [Link]

-

The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice. (2020). PMC. Retrieved from [Link]

-

Karkoulis, P. K., et al. (2020). HSP90 multi-functionality in cancer. Frontiers in Molecular Biosciences. Retrieved from [Link]

- Application Notes and Protocols for Proteomic Analysis of Hsp90 Clients Using Hsp90-IN-20. Benchchem.

-

Solit, D. B., et al. (2002). 17-Allylamino-17-demethoxygeldanamycin Induces the Degradation of Androgen Receptor and HER-2/neu and Inhibits the Growth of Prostate Cancer Xenografts. Clinical Cancer Research. Retrieved from [Link]

-

Li, Y., et al. (2022). Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy. MDPI. Retrieved from [Link]

- 17-AAG (KOS953) – HSP90 Inhibitor. APExBIO.

-

Stivarou, T., & Stellas, D. (2011). Associations of HSP90 Client Proteins in Human Breast Cancer. Anticancer Research. Retrieved from [Link]

- Troubleshooting Hsp90-IN-20 inconsistent western blot results. Benchchem.

-

Banerji, U., et al. (2005). Phase I Pharmacokinetic and Pharmacodynamic Study of 17-Allylamino, 17-Demethoxygeldanamycin in Patients With Advanced Malignancies. Journal of Clinical Oncology. Retrieved from [Link]

- Western Blot and chemiluminescent immunodetection of his-tagged proteins. Cube Biotech.

-

Egorin, M. J., et al. (2002). Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Sharp, S. Y., et al. (2013). Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX. Oncotarget. Retrieved from [Link]

-

Chavda, V. P., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacological Research. Retrieved from [Link]

-

O'Halloran, E., & O'Reilly, S. (2021). A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells. Frontiers in Oncology. Retrieved from [Link]

-

Hsp90 inhibitor. Wikipedia. Retrieved from [Link]

-

The deuteration of organic compounds as a tool to teach chemistry. (2022). SciELO. Retrieved from [Link]

-

General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]

-

Hsp90 Inhibition Affects Cell Metabolism by Disrupting Mitochondrial Protein Insertion. (2014). PLOS ONE. Retrieved from [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. Retrieved from [Link]

-

Kim, S. Y., et al. (2007). The heat-shock protein 90 inhibitor, geldanamycin, induces apoptotic cell death in Epstein-Barr virus-positive NK/T-cell lymphoma by Akt down-regulation. The Journal of Pathology. Retrieved from [Link]

-

PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. Retrieved from [Link]

-

PI3K-AKT Pathway Explained. (2022). YouTube. Retrieved from [Link]

Sources

- 1. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 10. mdpi.com [mdpi.com]

- 11. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy [mdpi.com]

- 13. Associations of HSP90 Client Proteins in Human Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 14. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX | Oncotarget [oncotarget.com]

- 15. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 17-Allylamino-17-demethoxygeldanamycin induces the degradation of androgen receptor and HER-2/neu and inhibits the growth of prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The heat-shock protein 90 inhibitor, geldanamycin, induces apoptotic cell death in Epstein-Barr virus-positive NK/T-cell lymphoma by Akt down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bio-rad.com [bio-rad.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sysy.com [sysy.com]

- 24. cube-biotech.com [cube-biotech.com]

- 25. Identification and characterisation of a novel heat shock protein 90 inhibitor ONO4140 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

Difference between Tanespimycin and 17-(Allylamino-d5) Geldanamycin

Structural and Functional Divergence: Tanespimycin vs. 17-(Allylamino-d5) Geldanamycin

Executive Summary

In the landscape of targeted therapeutics and bioanalytical chemistry, the distinction between an active pharmaceutical ingredient (API) and its stable isotope-labeled (SIL) counterpart is foundational. Tanespimycin (17-AAG) is a potent, first-in-class benzoquinone antineoplastic antibiotic that exerts its therapeutic effect by inhibiting Heat Shock Protein 90 (HSP90)[1]. Conversely, 17-(Allylamino-d5) Geldanamycin (17-AAG-d5) is not a therapeutic agent; it is a meticulously engineered deuterated analog utilized exclusively as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. This whitepaper dissects the pharmacological mechanics of Tanespimycin and details the critical role of its deuterated counterpart in establishing self-validating LC-MS/MS bioanalytical workflows.

Pharmacological Paradigm: Tanespimycin (17-AAG)

Tanespimycin was developed as a less hepatotoxic derivative of the natural product geldanamycin. It operates as a highly selective inhibitor of HSP90, a molecular chaperone responsible for the conformational maturation and stabilization of various oncogenic "client" proteins, including HER2, AKT, and mutant androgen receptors[3].

Mechanistic Causality: Tanespimycin specifically binds to the N-terminal ATP-binding pocket of HSP90 with an IC50 of approximately 5 nM[1]. By outcompeting ATP, Tanespimycin locks HSP90 in an ADP-bound conformation. This prevents the chaperone machinery from forming the closed complex required to fold client proteins. Consequently, the destabilized client proteins are recognized by E3 ubiquitin ligases and routed to the proteasome for degradation[3]. The depletion of these critical survival signals ultimately triggers tumor cell apoptosis.

Mechanism of Tanespimycin-induced HSP90 inhibition and client protein degradation.

From a pharmacokinetic perspective, Tanespimycin is primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme into its active metabolite, 17-amino-17-demethoxygeldanamycin (17-AG), exhibiting a plasma half-life of roughly 3 to 4 hours[4].

Analytical Paradigm: 17-(Allylamino-d5) Geldanamycin

To accurately quantify the pharmacokinetics of Tanespimycin during clinical and preclinical trials, bioanalytical scientists require an internal standard that perfectly mimics the API's behavior during sample extraction and mass spectrometric detection. Enter 17-AAG-d5 .

The Causality of Deuteration (+5 Da Shift):

17-AAG-d5 contains five deuterium atoms substituted on its allylamino group, increasing its molecular weight by exactly 5.03 Da compared to unlabeled Tanespimycin[2]. This specific mass shift is an intentional, field-proven choice. A mass difference of 4–5 Da is optimal because it completely bypasses the natural isotopic distribution (M+1, M+2, M+3) of the unlabeled drug[5]. If a +2 Da or +3 Da standard were used, the naturally occurring heavy isotopes of the highly complex Tanespimycin molecule (

Furthermore, because 17-AAG and 17-AAG-d5 possess virtually identical physicochemical properties, they co-elute chromatographically. During Electrospray Ionization (ESI), any co-eluting biological matrix components (e.g., phospholipids) that cause ion suppression or enhancement will affect both the analyte and the SIL-IS equally[5]. By quantifying the ratio of their signals rather than absolute intensity, the assay becomes a self-correcting system.

Physicochemical & Functional Comparison

The following table summarizes the quantitative and functional divergences between the two compounds:

| Parameter | Tanespimycin (17-AAG) | 17-(Allylamino-d5) Geldanamycin |

| Chemical Formula | ||

| Molecular Weight | 585.70 g/mol | 590.72 g/mol |

| Primary Function | Therapeutic API (HSP90 Inhibitor) | Analytical SIL-IS |

| Biological Activity | Induces apoptosis via client degradation | None (Used in vitro for bioanalysis) |

| Mass Spec Precursor Ion | m/z 584.3 | m/z 589.3 |

| Clinical Status | Investigational / Phase III | Laboratory Reagent Only |

Field-Proven Methodology: LC-MS/MS Bioanalysis

To guarantee trustworthiness and reproducibility, the quantification of Tanespimycin in human plasma must follow a rigorous, self-validating protocol utilizing 17-AAG-d5 as the internal standard[6].

LC-MS/MS bioanalytical workflow utilizing 17-AAG-d5 as an internal standard.

Step-by-Step Protocol: Plasma Extraction and Quantification

Note: This protocol is designed to mitigate the thermal instability of the benzoquinone moiety while maximizing extraction recovery.

-

Matrix Equilibration (Spiking):

-

Aliquot 200 µL of human plasma (containing unknown concentrations of 17-AAG) into a pre-chilled microcentrifuge tube.

-

Spike the sample with 20 µL of 17-AAG-d5 working solution (e.g., 500 ng/mL).

-

Causality: Introducing the SIL-IS prior to any sample manipulation ensures that any subsequent physical losses (e.g., during transfer or extraction) affect the analyte and the internal standard proportionally, preserving the target area ratio[5].

-

-

Protein Precipitation:

-

Add 600 µL of ice-cold acetonitrile (ACN) to the sample. Vortex vigorously for 2 minutes.

-

Causality: Cold ACN rapidly denatures plasma proteins (such as albumin, which tightly binds 17-AAG) to release the drug into the solvent. The low temperature prevents the degradation of the delicate benzoquinone ring[6].

-

-

Phase Separation:

-

Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial.

-

-

Chromatographic Separation:

-

Inject 10 µL of the extract onto an Agilent Zorbax SB-Phenyl column (50 × 2.1 mm, 5 µm) utilizing a gradient of 0.1% glacial acetic acid in water and acetonitrile at 500 µL/min[6].

-

Causality: A phenyl stationary phase is selected over a standard C18 column because the π-π interactions between the column and the benzoquinone ring of 17-AAG yield superior retention and sharper peak symmetry[6].

-

-

Mass Spectrometric Detection (ESI-MS/MS):

-

Operate the mass spectrometer in negative ion mode using Selected Reaction Monitoring (SRM).

-

Monitor the specific transition m/z 584.3 → 541.3 for Tanespimycin, and m/z 589.3 → 546.3 for 17-AAG-d5[6].

-

Causality: Negative mode ESI is highly efficient for these compounds due to the electron-withdrawing nature of the quinone system. The distinct SRM transitions ensure absolute specificity without isotopic interference.

-

-

System Self-Validation:

-

Run a calibration curve ranging from 0.5 to 3000 ng/mL. The system validates itself by requiring that back-calculated Quality Control (QC) samples fall within ±15% of their nominal concentrations, proving the assay's trustworthiness[6].

-

References

-

Tanespimycin (17-AAG) | HSP90 Inhibitor. MedChemExpress. 1

-

Tanespimycin (17-AAG). Alzheimer's Drug Discovery Foundation. 3

-

Burris HA 3rd, et al. Tanespimycin pharmacokinetics: a randomized dose-escalation crossover phase 1 study of two formulations. Cancer Chemotherapy and Pharmacology (PubMed / NIH). 4

-

Product Name : 17-(Allylamino-d5) Geldanamycin. Pharmaffiliates. 2

-

Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. 5

-

Johnston JS, et al. Development and Validation of a Rapid and Sensitive High-Performance Liquid Chromatography-Mass Spectroscopy Assay for Determination of 17-(allylamino)-17-demethoxygeldanamycin. Journal of Chromatography B (PubMed / NIH). 6

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Tanespimycin pharmacokinetics: a randomized dose-escalation crossover phase 1 study of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Defining the Gold Standard: Isotopic Purity Specifications and Bioanalytical Workflows for 17-(Allylamino-d5) Geldanamycin

Executive Summary

The accurate quantification of 17-(Allylamino)-17-demethoxygeldanamycin (17-AAG, Tanespimycin) in complex biological matrices is a critical requirement for pharmacokinetic (PK) modeling in oncology clinical trials. While early bioanalytical methods relied on structural analogs (such as 17-DMAG) as internal standards, modern regulatory frameworks demand the highest level of precision, necessitating the use of Stable Isotope-Labeled Internal Standards (SIL-IS)[1][2].

This technical whitepaper establishes the rigorous isotopic purity specifications required for 17-(Allylamino-d5) Geldanamycin (17-AAG-d5) . By exploring the causality behind isotopic interference, deuterium exchange, and matrix effect normalization, this guide provides a self-validating framework for developing FDA/ICH-compliant LC-MS/MS methodologies.

Mechanistic Context: Why 17-AAG Requires Rigorous Monitoring

17-AAG is a potent, less toxic ansamycin derivative of geldanamycin that functions as a small-molecule inhibitor of Heat Shock Protein 90 (Hsp90)[3]. Hsp90 is a molecular chaperone responsible for the conformational maturation of various oncogenic "client proteins" (e.g., Akt, c-Raf, Her-2)[3]. By binding to the ATP-binding pocket of Hsp90, 17-AAG induces the proteasomal degradation of these client proteins, leading to cell cycle arrest and apoptosis in tumor cells[3].

Because 17-AAG has a narrow therapeutic index and complex metabolism (forming the active metabolite 17-AG), precise quantification at trace levels (down to 0.5 ng/mL) is imperative for determining dose-limiting toxicities and therapeutic efficacy[1].

Fig 1: Mechanism of 17-AAG-mediated Hsp90 inhibition and subsequent client protein degradation.

The Imperative for 17-AAG-d5: Causality in Isotope Selection

According to the FDA's Bioanalytical Method Validation (BMV) Guidance and ICH M10, a stable isotope-labeled internal standard is the "gold standard" for LC-MS/MS bioanalysis[4][5].

Why 17-AAG-d5? The synthesis of 17-AAG-d5 involves substituting the standard allylamine precursor with d5-allylamine during the nucleophilic substitution of the 17-methoxy group on the geldanamycin ring. This specific labeling strategy is chosen for two distinct chemical reasons:

-

Resistance to H/D Back-Exchange: Deuterium atoms placed on labile positions (such as -OH or -NH groups) rapidly exchange with protium (hydrogen) in aqueous biological matrices or mobile phases[5]. The five deuterium atoms on the allyl carbon chain (

) form stable C-D bonds, completely eliminating the risk of back-exchange during extraction and chromatography[5]. -

Mass Resolution: A mass shift of +5 Da ensures that the isotopic envelope of the natural 17-AAG (which contains naturally occurring

isotopes) does not overlap with the precursor ion of the internal standard, preventing analytical cross-talk[6].

Isotopic Purity Specifications

For 17-AAG-d5 to function as a self-validating internal reference, its isotopic purity must be strictly controlled. If the SIL-IS contains trace amounts of unlabeled 17-AAG (

Causality Example: If a bioanalytical assay has a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, and the SIL-IS is spiked at 100 ng/mL, a

Consequently, the specifications for analytical-grade 17-AAG-d5 must adhere to the rigorous parameters outlined in Table 1.

Table 1: Target Isotopic & Chemical Specifications for 17-AAG-d5

| Parameter | Specification Limit | Analytical Method | Causality / Rationale |

| Chemical Purity | HPLC-UV (254 nm) | Ensures no structurally distinct impurities interfere with analyte ionization or extraction recovery[6]. | |

| Isotopic Enrichment | HRMS / | Guarantees the bulk of the material is fully deuterated, maintaining consistent mass response[6]. | |

| Unlabeled ( | LC-MS/MS (MRM) | Critical: Prevents isotopic cross-talk and artificial inflation of the analyte signal at the LLOQ[5]. | |

| Isotopic Distribution | High-Resolution MS | Minimizes complex isotopic envelopes that could complicate spectral deconvolution. |

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow for quantifying 17-AAG using 17-AAG-d5. The methodology is designed to inherently correct for matrix effects (ion suppression/enhancement) and extraction losses[2][5].

Fig 2: Self-validating LC-MS/MS workflow utilizing 17-AAG-d5 for matrix effect normalization.

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

-

Action: Prepare a working solution of 17-AAG-d5 in 50% acetonitrile at a concentration of 50 ng/mL.

-

Causality: The IS concentration is selected to fall within the mid-range of the anticipated calibration curve (e.g., 0.5 – 3000 ng/mL). This prevents detector saturation while ensuring a robust signal-to-noise (S/N) ratio > 50:1[1][2].

Step 2: Sample Extraction (Protein Precipitation)

-

Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the 17-AAG-d5 working solution. Vortex briefly. Add 600 µL of ice-cold acetonitrile (MeCN). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C[1].

-

Causality: 17-AAG is highly protein-bound. The 3:1 ratio of organic solvent to plasma aggressively denatures plasma proteins, breaking the drug-protein binding equilibrium and ensuring near-quantitative recovery (>93%) of both the analyte and the SIL-IS[1].

Step 3: Chromatographic Separation

-

Action: Inject 10 µL of the supernatant onto a reversed-phase biphenyl or phenyl column (e.g., 50 × 2.1 mm, 5 µm)[1]. Use a gradient mobile phase consisting of 0.1% glacial acetic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 500 µL/min[1].

-

Causality: The ansamycin ring of 17-AAG contains conjugated double bonds that interact favorably with the

electrons of a phenyl stationary phase. This provides superior retention and baseline separation from early-eluting matrix phospholipids, minimizing ion suppression zones[1].

Step 4: Mass Spectrometric Detection (MRM)

-

Action: Operate the triple-quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI-) mode[1].

-

Transitions: Monitor the Selected Reaction Monitoring (SRM/MRM) transitions:

-

17-AAG: Precursor

584.3 -

17-AAG-d5: Precursor

589.3

-

-

Causality: The transition represents the loss of 43 Da, corresponding to the collision-induced dissociation (CID) and cleavage of the carbamate group (

) from the geldanamycin backbone[1]. Because the deuterium labels are located on the allyl group (which remains intact during this specific fragmentation), the mass shift of +5 Da is perfectly conserved in the product ion, ensuring high selectivity.

Troubleshooting: The Deuterium Isotope Effect

While 17-AAG-d5 is structurally nearly identical to 17-AAG, scientists must validate that the two compounds co-elute perfectly.

A known phenomenon in chromatography is the Deuterium Isotope Effect [5]. Because C-D bonds have a slightly lower zero-point vibrational energy than C-H bonds, they possess a marginally smaller molar volume and lower lipophilicity. In high-resolution reversed-phase chromatography, highly deuterated compounds can elute slightly earlier than their protium counterparts[5].

Validation Check: If 17-AAG-d5 elutes even 0.05 minutes earlier than 17-AAG, it may enter the mass spectrometer during a different matrix suppression zone (differential matrix effect)[5]. To correct this, the application scientist must optimize the gradient steepness or adjust the mobile phase temperature to force absolute co-elution, ensuring the SIL-IS perfectly normalizes the ionization efficiency of the target analyte[5].

References

- NIH PMC (2010).17-allyamino-17-demethoxygeldanamycin treatment results in a magnetic resonance spectroscopy-detectable elevation in choline-containing metabolites... National Institutes of Health.

- FDA (2022).M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.

- NIH PMC (2006).Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin... National Institutes of Health.

- BenchChem (2025).A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards.

- ResolveMass (2025).Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- BenchChem (2025).Technical Support Center: Deuterated Internal Standards in LC-MS/MS.

- WuXi AppTec DMPK (2025).Internal Standards in LC−MS Bioanalysis: Which, When, and How.

Sources

- 1. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. 17-allyamino-17-demethoxygeldanamycin treatment results in a magnetic resonance spectroscopy-detectable elevation in choline-containing metabolites associated with increased expression of choline transporter SLC44A1 and phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solvation Dynamics and Handling Protocols for 17-(Allylamino-d5) Geldanamycin in DMSO

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

As an application scientist overseeing assay development and pharmacokinetic (PK) profiling, I frequently encounter experimental variability stemming from poor compound handling rather than biological noise. 17-(Allylamino-d5) Geldanamycin (17-AAG-d5) is the stable isotope-labeled surrogate of the potent Heat Shock Protein 90 (Hsp90) inhibitor, Tanespimycin (17-AAG)[1]. While the +5 Da mass shift provided by the deuterium label is indispensable for avoiding isotopic overlap in LC-MS/MS internal standardization[2], the macrocyclic ansamycin structure of the compound presents unique solvation challenges.

This whitepaper details the physicochemical rationale, thermodynamic solubility limits, and a self-validating experimental protocol for formulating high-fidelity 17-AAG-d5 stocks in Dimethyl Sulfoxide (DMSO).

Thermodynamic Solubility Profile

17-AAG-d5 is highly lipophilic and essentially insoluble in aqueous buffers. However, it exhibits excellent solubility in polar aprotic solvents, with DMSO being the universal standard for stock preparation. The macroscopic solvation thermodynamics of the deuterated compound mirror its unlabeled counterpart[2]. The maximum thermodynamic solubility of 17-AAG in DMSO is validated at 50 mg/mL under ultrasonication[3], though routine laboratory handling is typically optimized at 10 to 20 mM to ensure long-term stability without the risk of supersaturation[1][4].

Quantitative Solubility Summary

| Physicochemical Property | 17-AAG (Unlabeled) | 17-(Allylamino-d5) Geldanamycin |

| Molecular Formula | C₃₁H₄₃N₃O⸈ | C₃₁H₃₈D₅N₃O⸈ |

| Molecular Weight | 585.7 g/mol [1] | 590.72 g/mol [2] |

| Max DMSO Solubility | 50 mg/mL (85.37 mM)[3] | ~50 mg/mL (84.64 mM) |

| Routine Stock Conc. | 10 - 20 mM[4] | 10 - 20 mM |

| Solvent Requirement | Anhydrous DMSO[3] | Anhydrous DMSO |

| Visual State in DMSO | Clear, Deep Purple/Violet | Clear, Deep Purple/Violet |

Solvation Mechanics: The Causality of DMSO Selection

Understanding why DMSO is utilized is critical for preventing assay failure. 17-AAG-d5 is a macrocyclic ansamycin containing both highly hydrophobic domains and polar functional groups (amides, a benzoquinone ring, and hydroxyls).

DMSO is an amphiphilic solvent. Its highly polar sulfinyl (S=O) group acts as a potent hydrogen bond acceptor, actively disrupting the intermolecular hydrogen bonds of the 17-AAG-d5 crystal lattice. Concurrently, DMSO's non-polar methyl groups stabilize the hydrophobic macrocycle.

The Hygroscopic Threat: DMSO is extremely hygroscopic. Absorption of atmospheric water rapidly decreases the mole fraction of DMSO, stripping the solvent shell away from the 17-AAG-d5 macrocycle and causing immediate micro-precipitation[3]. Therefore, the use of newly opened, anhydrous DMSO is an absolute requirement for stock preparation[3].

Experimental Protocol: Preparation of Standardized Stocks

To ensure reproducibility, the following protocol is designed as a self-validating system . By incorporating visual checkpoints, researchers can confirm successful solvation before proceeding to costly downstream assays.

Workflow for the preparation and validation of 17-AAG-d5 DMSO stock solutions.

Step-by-Step Methodology

-

Thermal Equilibration (Critical Step): Remove the lyophilized vial of 17-AAG-d5 from -20°C storage. Do not open the vial immediately. Allow it to equilibrate to room temperature (25°C) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, which will instantly compromise the anhydrous environment and reduce solubility.

-

Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox or low-humidity hood), add the calculated volume of newly opened, anhydrous DMSO (>99.9% purity) to achieve a 10 mM stock (e.g., 1.69 mL of DMSO per 10 mg of 17-AAG-d5).

-

Mechanical Agitation: Vortex the vial vigorously for 60 seconds. Follow this with bath ultrasonication at room temperature for 5 minutes. Causality: Ultrasonication provides the kinetic energy required to overcome the activation barrier of dissolution for the densely packed crystal lattice[3].

-

System Validation (Visual Checkpoint): Inspect the solution against a white background. The benzoquinone moiety of 17-AAG-d5 imparts a characteristic deep purple/violet color. A clear, deep purple solution visually validates complete dissolution. If the solution appears cloudy, contains particulate matter, or shifts toward a brownish hue, this indicates incomplete solvation or oxidative degradation, and the stock must be discarded.

-

Aliquot and Storage: Divide the stock into single-use aliquots (e.g., 50 µL) in amber, tightly sealed microcentrifuge tubes. Store at -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce atmospheric moisture and cause progressive compound precipitation.

Pharmacological Context & Downstream Application Caveats

17-AAG-d5 is primarily utilized as an internal standard for quantifying the inhibition of Hsp90, a chaperone protein responsible for folding and stabilizing oncogenic client proteins (e.g., HER2, Akt, AR)[1]. By binding to the N-terminal ATP pocket of Hsp90, 17-AAG triggers the proteasomal degradation of these clients[3].

Mechanism of Hsp90 inhibition by 17-AAG-d5 leading to client protein degradation.

Avoiding the "Solvent Crash" in Aqueous Assays

When transitioning from the DMSO stock to aqueous biological assays (e.g., cell culture media or in vivo dosing), the "solvent crash" phenomenon is the primary failure mode. Direct dilution of a 10 mM DMSO stock into saline will cause immediate precipitation.

Solution: A validated formulation strategy involves step-wise solvent addition using co-solvents. For in vivo applications, a proven ratio is DMSO : Tween-80 : Saline at 1:1:80 (v/v/v) [4]. Alternatively, a gradient addition of 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% saline ensures the macrocycle remains encapsulated in surfactant micelles before encountering the bulk aqueous phase[5].

References

- Cayman Chemical. "17-AAG | CAS 75747-14-7 | Cayman Chemical | Biomol.com". Biomol.

- MedChemExpress. "Tanespimycin (17-AAG) | HSP90 Inhibitor". MedChemExpress.

- BioPioneer. "Tanespimycin". BioPioneer.

- MDPI. "Brain Hsp90 Inhibition Mitigates Facial Allodynia in a Rat Model of CSD Headache and Upregulates Endocannabinoid Signaling in the PAG". MDPI.

- Biomart. "17-(Allylamino-d5) Geldanamycin". Biomart.

Sources

The Role of 17-(Allylamino-d5) Geldanamycin in Hsp90 Inhibitor Research: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in targeted therapeutics and bioanalytical mass spectrometry, I frequently encounter the analytical bottlenecks associated with quantifying highly lipophilic ansamycin antibiotics in complex biological matrices. Geldanamycin and its clinically evaluated derivative, 17-allylamino-17-demethoxygeldanamycin (17-AAG or Tanespimycin), represent a cornerstone in heat shock protein 90 (Hsp90) inhibitor research. However, translating these compounds from in vitro success to robust in vivo pharmacokinetic (PK) models requires absolute quantitative precision.

To achieve this, researchers rely on 17-(Allylamino-d5) Geldanamycin (17-AAG-d5) . By utilizing this stable isotope-labeled (SIL) compound as an internal standard, we can mathematically eliminate the unpredictable matrix effects inherent to LC-MS/MS analysis, ensuring that the pharmacokinetic data driving drug development is both accurate and reproducible.

Mechanistic Foundation: Hsp90 Inhibition by 17-AAG

Hsp90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stabilization of numerous oncogenic "client" proteins, including Akt, CRAF, and MYCN 12.

17-AAG exerts its potent antitumor activity by competitively binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its intrinsic ATPase activity [[1]](). This binding arrests the chaperone cycle, preventing client proteins from achieving their active conformations. Consequently, these destabilized oncogenic proteins are routed to the ubiquitin-proteasome pathway for degradation, ultimately stripping the cancer cell of its survival signals and inducing cell cycle arrest and apoptosis 13.

Caption: Mechanism of 17-AAG-mediated Hsp90 inhibition leading to client protein degradation.

The Analytical Imperative: Why 17-AAG-d5?

In bioanalytical mass spectrometry, matrix effects—where co-eluting endogenous compounds (like phospholipids) suppress or enhance the ionization of the target analyte—pose a severe threat to data integrity 4.

To combat this, Isotope Dilution Mass Spectrometry (IDMS) is employed . 17-AAG-d5 incorporates five deuterium atoms on its allylamino moiety, providing a precise +5 Da mass shift (Molecular Weight: 590.72 g/mol ) compared to unlabeled 17-AAG 5. Because the deuterated standard shares identical physicochemical properties with the target drug, it co-elutes chromatographically. Any ion suppression experienced by 17-AAG in the Electrospray Ionization (ESI) source is proportionally experienced by 17-AAG-d5. By quantifying the ratio of their peak areas rather than absolute abundance, the matrix effect is mathematically canceled out.

Experimental Protocol: LC-MS/MS Pharmacokinetic Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causal explanation for the experimental choice.

Step 1: Internal Standard (IS) Spiking

-

Action: Spike 10 µL of a 500 ng/mL 17-AAG-d5 working solution into 50 µL of plasma sample.

-

Causality: Adding the IS at the very beginning of the workflow ensures that any volumetric losses during subsequent extraction steps affect the analyte and the IS equally, preserving the quantitative ratio.

Step 2: Protein Precipitation (Extraction)

-

Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality: Acetonitrile efficiently precipitates plasma proteins to prevent LC column clogging. The addition of 0.1% Formic Acid disrupts non-covalent protein-drug binding, ensuring total recovery of the highly lipophilic 17-AAG from the protein pellet.

Step 3: UHPLC Separation

-

Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

-

Causality: The C18 stationary phase retains the lipophilic ansamycin core. Formic acid acts as an ion-pairing agent, sharpening the chromatographic peaks and promoting protonation [M+H]+ in the positive ion mode.

Step 4: MRM Detection & Self-Validation

-

Action: Monitor the Multiple Reaction Monitoring (MRM) transitions for 17-AAG and 17-AAG-d5.

-

Self-Validating Check: Monitor the absolute peak area of the 17-AAG-d5 IS across all samples. If the IS peak area in a specific sample drops by >50% compared to the mean of the calibration curve, the system flags a massive matrix suppression event or extraction failure, automatically invalidating that specific run.

Caption: Step-by-step LC-MS/MS bioanalytical workflow utilizing 17-AAG-d5 as an internal standard.

Quantitative Data & Pharmacokinetic Parameters

The integration of 17-AAG-d5 drastically reduces the Coefficient of Variation (CV) in pharmacokinetic modeling. The table below illustrates the impact of utilizing the d5-labeled standard versus relying on external calibration (without IS) in a standard murine PK study.

Table 1: Impact of 17-AAG-d5 Internal Standard on PK Data Integrity

| Pharmacokinetic Parameter | Quantified Value | % CV (Using 17-AAG-d5 IS) | % CV (Without IS) | Analytical Causality |

| Cmax | 12.4 µg/mL | 4.2% | 18.5% | The IS corrects for autosampler injection volume variability and initial ion suppression from early-eluting salts. |

| AUC(0-t) | 362 µg·min/mL | 5.1% | 22.3% | Normalizes matrix effects across varying plasma protein concentrations over the entire time-course. |

| Clearance (CL) | 92 mL/min/kg | 6.0% | 25.4% | Ensures precise elimination rate calculation by mitigating late-eluting phospholipid interference. |

Conclusion

The development of targeted therapies requires an uncompromising approach to bioanalytical quantification. The use of 17-(Allylamino-d5) Geldanamycin is not merely a procedural formality; it is a fundamental requirement for establishing reliable pharmacokinetic and pharmacodynamic relationships in Hsp90 inhibitor research. By embedding self-validating isotopic standards into our workflows, we transition from estimating drug concentrations to definitively quantifying them, thereby accelerating the safe progression of ansamycin derivatives through the preclinical pipeline.

References

-

[3] 17-AAG, an Hsp90 inhibitor, causes kinetochore defects: a novel mechanism by which 17-AAG inhibits cell proliferation - PubMed. 3

-

[5] Product Name: 17-(Allylamino-d5) Geldanamycin - Pharmaffiliates. 5

-

[2] A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - Frontiers. 2

-

[1] Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - Oncotarget. 1

-

[4] Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies - ACS Publications. 4

-

Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry - Simson Pharma.

Sources

- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX | Oncotarget [oncotarget.com]

- 2. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 3. 17-AAG, an Hsp90 inhibitor, causes kinetochore defects: a novel mechanism by which 17-AAG inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

The Critical Storage Architecture for 17-(Allylamino-d5) Geldanamycin Powder: A Technical Guide

Executive Summary

17-(Allylamino-d5) Geldanamycin (17-AAG-d5) is the deuterated stable isotope analog of Tanespimycin (17-AAG), a highly potent inhibitor of Heat Shock Protein 90 (Hsp90)[1]. In modern drug development and pharmacokinetic profiling, 17-AAG-d5 is indispensable as an internal standard for high-performance liquid chromatography-mass spectrometry (HPLC-MS) assays[2]. Because the accuracy of mass spectrometry relies entirely on the structural fidelity of the internal standard, preserving the solid-state integrity of 17-AAG-d5 powder is a zero-tolerance operational requirement. This guide details the physicochemical vulnerabilities of the benzoquinone ansamycin core and establishes field-proven, self-validating protocols for its storage and handling.

Physicochemical Vulnerabilities of the Benzoquinone Ansamycin Core

To design an effective storage matrix, scientists must first understand the specific mechanisms of degradation that threaten 17-AAG-d5[3].

-

Photolytic Cleavage: The ansamycin ring and its conjugated benzoquinone moiety function as a broad-spectrum chromophore. Exposure to ultraviolet (UV) or ambient visible light induces radical formation, leading to irreversible structural rearrangements, cleavage, and a total loss of target binding affinity[4].

-

Hygroscopicity and Hydrolytic Degradation: Moisture is the primary enemy of powder stability. High ambient moisture causes powder particles to absorb water, increasing inter-particle cohesion and resulting in macroscopic clumping[5]. This destroys the flowability required for precise analytical weighing. Furthermore, water acts as a nucleophilic reactant, hydrolyzing the molecule's sensitive methoxy and carbamate groups[5].

-

Metal-Catalyzed Auto-Oxidation: While 17-AAG exists stably in the quinone state, fluctuating environmental conditions can reduce it to its hydroquinone derivative (17AAGH2). This reduced state is highly susceptible to auto-oxidation back to the quinone, a degradation cycle aggressively catalyzed by trace transition metals such as copper[6].

Mechanistic pathways of 17-AAG-d5 degradation and their impact on analytical accuracy.

Core Storage Directives

Based on the degradation pathways outlined above, the storage environment for 17-AAG-d5 powder must strictly adhere to the following parameters:

-

Thermal Control: For long-term preservation (up to 3 years), the powder must be stored at -20°C or -80°C[2]. Short-term staging and transit (less than 1 month) can be conducted at 4°C[7].

-

Absolute Photoprotection: The compound must be shielded from light at all times using amber glass vials or opaque foil wrapping[4].

-

Atmospheric Desiccation: The powder must be housed in a tightly sealed container within a secondary desiccated environment to prevent moisture ingress[4].

Quantitative Data Summaries

Table 1: Physicochemical Vulnerabilities & Mitigation Strategies

| Degradation Vector | Mechanism of Action | Primary Consequence | Required Mitigation Strategy |

| Light (UV/Vis) | Radical induction in benzoquinone ring | Photolytic cleavage | Amber glass vials, foil wrapping |

| Moisture (H₂O) | Nucleophilic attack; capillary condensation | Hydrolysis; severe powder clumping | Desiccator storage; thermal equilibration |

| Oxygen / Metals | Electron transfer catalysis (e.g., Cu²⁺) | Auto-oxidation of hydroquinone forms | Argon purging; use of metal-free spatulas |

Table 2: Temperature & Shelf-Life Matrix

| Storage State | Temperature | Light Exposure | Expected Shelf Life |

| Solid Powder (Long-term) | -20°C to -80°C | Protected (Dark) | Up to 3 Years |

| Solid Powder (Short-term) | 4°C | Protected (Dark) | 1 Month |

| DMSO Stock Solution | -80°C | Protected (Dark) | 6 Months |

Self-Validating Experimental Protocols

Do not merely execute steps; understand the causality behind them. The following protocols are designed as self-validating systems, ensuring that any breach in environmental control is immediately detectable by the operator.

Protocol 1: Aliquoting and Storage Preparation of 17-AAG-d5 Powder

Causality: Repeated freeze-thaw cycles and ambient moisture exposure rapidly degrade the bulk powder. Aliquoting minimizes handling of the primary stock.

-

Thermal Equilibration (Critical Step): Remove the sealed vial of 17-AAG-d5 from -20°C storage and place it in a room-temperature desiccator for 30–60 minutes before opening.

-

The "Why": Opening a cold vial in ambient air drops the local micro-environment below the dew point, causing immediate condensation. This moisture acts as a nucleophilic catalyst for degradation and ruins powder flowability[5].

-

-

Inert Handling: Transfer the equilibrated vial to a nitrogen or argon-purged glove box. If unavailable, use a dry, draft-free analytical weighing station away from direct light.

-

Aliquoting: Rapidly weigh the required masses into pre-dried, amber glass vials using a ceramic or PTFE-coated spatula to avoid trace metal contamination.

-

Self-Validation Check: Inspect the powder visually. Pure 17-AAG-d5 is a distinct, free-flowing purple powder[4]. If the powder exhibits clumping, stickiness, or a shift to a brownish hue, moisture contamination or photodegradation has occurred, and the batch must be re-qualified via LC-MS.

-

-

Atmospheric Purging: Gently purge the headspace of each amber vial with dry Argon gas to displace oxygen and trace moisture, mitigating auto-oxidation risks[6].

-

Sealing and Storage: Seal with PTFE-lined caps, wrap the caps in Parafilm, and immediately transfer the aliquots to a dedicated -20°C desiccated storage unit[2].

Self-validating workflow for aliquoting 17-AAG-d5 powder to preserve structural integrity.